molecular formula C14H16ClNO4S2 B2485979 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide CAS No. 1396707-27-9

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide

Cat. No.: B2485979
CAS No.: 1396707-27-9
M. Wt: 361.86
InChI Key: FQOLHSCTCASIFH-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a thiophene ring, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzenesulfonamide structure, followed by the introduction of the chloro, hydroxy, and thiophene groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring may enhance binding affinity through π-π interactions. The methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide
  • 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-ethoxybenzenesulfonamide

Uniqueness

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can significantly influence its chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S2/c1-20-13-5-4-10(9-11(13)15)22(18,19)16-7-6-12(17)14-3-2-8-21-14/h2-5,8-9,12,16-17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOLHSCTCASIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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